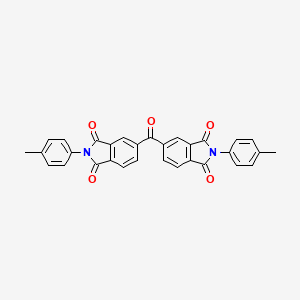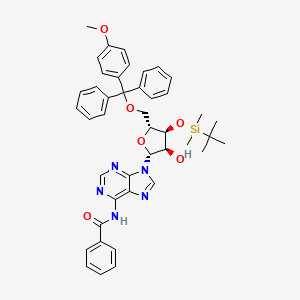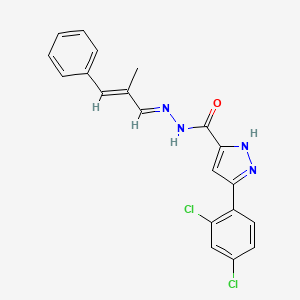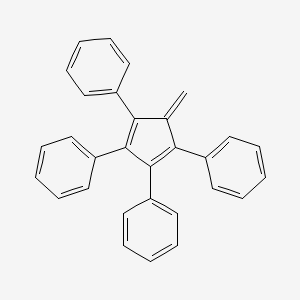
5,5'-Carbonylbis(2-P-tolylisoindoline-1,3-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Carbonylbis(2-P-tolylisoindoline-1,3-dione): is an organic compound characterized by the presence of two isoindoline-1,3-dione groups linked via a carbonyl bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Carbonylbis(2-P-tolylisoindoline-1,3-dione) typically involves the reaction of phthalic anhydride with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline-1,3-dione moieties.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the compound.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and polymers.
Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological macromolecules.
Medicine: There is ongoing research into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
作用機序
The mechanism by which 5,5’-Carbonylbis(2-P-tolylisoindoline-1,3-dione) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbonyl bridge and isoindoline-1,3-dione groups play a crucial role in these interactions, facilitating binding and subsequent biological activity. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
- 5,5’-Carbonylbis(isobenzofuran-1,3-dione)
- 5,5’-Carbonylbis(2,3-dichlorophenyl)isoindoline-1,3-dione)
- 5,5’-Carbonylbis(2,4-dimethylphenyl)isoindoline-1,3-dione)
Comparison: Compared to these similar compounds, 5,5’-Carbonylbis(2-P-tolylisoindoline-1,3-dione) is unique due to the presence of the P-tolyl group, which can influence its reactivity and interactions
特性
分子式 |
C31H20N2O5 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC名 |
2-(4-methylphenyl)-5-[2-(4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H20N2O5/c1-17-3-9-21(10-4-17)32-28(35)23-13-7-19(15-25(23)30(32)37)27(34)20-8-14-24-26(16-20)31(38)33(29(24)36)22-11-5-18(2)6-12-22/h3-16H,1-2H3 |
InChIキー |
JLPTWXMJLSSOEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975466.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11975470.png)


![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11975485.png)

![N'-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11975499.png)

![5-(furan-2-yl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11975516.png)
![2-(benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11975519.png)

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975526.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11975538.png)
